molecular formula C8H7N3O2S B1399697 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid CAS No. 1342724-57-5

3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid

Cat. No. B1399697
CAS RN: 1342724-57-5
M. Wt: 209.23 g/mol
InChI Key: ODWKPYAUDBUDSC-UHFFFAOYSA-N
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Description

3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid, also known as 3-CPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid and is soluble in water. 3-CPA is an important intermediate in the synthesis of many other compounds, such as pharmaceuticals, dyes, and agrochemicals. It has also been used in the synthesis of complex natural products, such as flavonoids and terpenoids. The compound has been studied extensively and is known to have a number of biochemical and physiological effects.

Scientific Research Applications

3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid has been used in a number of scientific research applications. It has been used in the synthesis of a variety of complex natural products, such as flavonoids and terpenoids. It has also been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. In addition, 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid has been used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid is not well understood. However, it is known that the compound acts as a proton donor, which means it can transfer protons from one molecule to another. This process is known as protonation and is important for many biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid are not well understood. However, it is known that the compound can act as a proton donor, which can affect the activity of enzymes and other proteins. In addition, 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid has been shown to have an inhibitory effect on certain enzymes, such as the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in large quantities. In addition, the compound is relatively stable and has a low toxicity. However, 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid is also highly reactive and can react with other compounds, which can lead to unexpected results.

Future Directions

There are a number of potential future directions for 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid research. One area of research is to further investigate the biochemical and physiological effects of the compound. In addition, further research could be done to develop new synthesis methods for 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid and to explore potential uses of the compound in the synthesis of pharmaceuticals, dyes, and agrochemicals. Finally, research could be done to explore the potential use of 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid in the synthesis of polymers and other materials.

properties

IUPAC Name

3-(3-cyanopyrazin-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-5-6-8(11-3-2-10-6)14-4-1-7(12)13/h2-3H,1,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWKPYAUDBUDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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